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Compound of Interest |

Methyl 2-[1-(4-fluorobenzyl)-1h-
Compound Name: indole-3-carboxamido]-3,3-

dimethylbutanoate

Cat. No.: B593391

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBICA) is a potent synthetic cannabinoid that has been
identified in forensic casework. As an indole-based agonist of the cannabinoid type 1 (CB1)
receptor, its characterization is crucial for the fields of forensic science, toxicology, and
pharmacology. This technical guide provides an in-depth overview of the spectroscopic data
(NMR, IR, MS) of MMB-FUBICA and a detailed visualization of its primary signaling pathway.

Chemical Information
Property Value

Methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-

indol-3-yl}formamido)-3-methylbutanoate

Chemical Name

Molecular Formula C22H23FN203
Molecular Weight 382.43 g/mol
CAS Number 1971007-90-5

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b593391?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDsOD)[1]

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

8.10 S 1H Indole H-2

7.65 d 1H Indole H-4

7.40 d 1H Indole H-7
Aromatic H (Indole H-

7.25-7.15 m 4H 5, H-6, Fluorophenyl
H-2', H-6")
Fluorophenyl H-3', H-

7.05 t 2H
5I

5.42 S 2H -CHz- (benzyl)

4.55 d 1H a-CH (valine)

3.75 s 3H -OCHs (ester)

2.25 m 1H B-CH (valine)

1.05 d 6H y-CHs (valine)

Infrared (IR) Spectroscopy

The following are characteristic absorption bands expected for MMB-FUBICA based on its

functional groups. A representative spectrum would show these key vibrations.
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch (Amide)
~3100-3000 Medium C-H Stretch (Aromatic)
~2960-2870 Medium C-H Stretch (Aliphatic)
~1740 Strong C=0 Stretch (Ester)
~1650 Strong C=0 Stretch (Amide 1)
~1540 Strong N-H Bend (Amide II)
~1250 Strong C-O Stretch (Ester)

~1220 Strong C-F Stretch (Fluorophenyl)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum([1]

m/z Relative Intensity Proposed Fragment lon
382 Moderate [M]*+
323 Moderate [M - COOCHs]*

) [Indole-3-carboxamide
253 High ]

moiety]*

143 Moderate [Valine methyl ester moiety]*
109 High [Fluorobenzyl]*

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: The analyte was diluted to approximately 19 mg/mL in methanol-d4,

containing tetramethylsilane (TMS) as a 0 ppm reference and maleic acid as a quantitative

internal standard.
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e Instrument: A 400 MHz NMR spectrometer was used.
e Parameters:

o Spectral width: -3 ppm to 13 ppm

o Pulse angle: 90°

o Delay between pulses: 45 seconds
Gas Chromatography/Mass Spectrometry (GC/MS)[1]

o Sample Preparation: The analyte was diluted to approximately 5 mg/mL in a 9:1 mixture of
chloroform and methanol.

» Instrument: An Agilent gas chromatograph with a mass selective detector (MSD) was
operated in split mode.

e Column: An HP-5MS column (30 m x 0.25 mm x 0.25 um) or equivalent was used.
o Carrier Gas: Helium at a flow rate of 1.5 mL/min.

e Temperatures:

o

Injector: 280°C

MSD transfer line: 280°C

[¢]

MS Source: 230°C

[¢]

[e]

MS Quadrupole: 150°C

e Oven Program:
o Initial temperature of 100°C held for 1.0 minute.
o Ramped to 280°C at a rate of 12°C/min.

o Held at the final temperature for 9.0 minutes.
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« Injection Parameters: 1 pL injection with a split ratio of 25:1.
e MS Parameters:

o Mass scan range: 30-550 amu

o Threshold: 150

o Acquisition mode: Scan
Infrared Spectroscopy (FTIR)[2]

e Instrument: An FTIR spectrometer equipped with a diamond attenuated total reflectance
(ATR) attachment (1 bounce).

e Scan Parameters: 32 scans were collected for the final spectrum.

CB1 Receptor Signaling Pathway

MMB-FUBICA acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor
(GPCR).[3] Activation of the CB1 receptor by MMB-FUBICA initiates two primary signaling
cascades: a G-protein-dependent pathway and a [3-arrestin-dependent pathway. These
pathways ultimately modulate neuronal activity.

G-Protein Dependent Signaling

Upon agonist binding, the CB1 receptor activates inhibitory G-proteins (Gi/0).[4] This leads to
the dissociation of the Ga and Gy subunits, which then modulate downstream effectors. The
primary consequences of this pathway are the inhibition of adenylyl cyclase, leading to
decreased cyclic AMP (cCAMP) levels, and the modulation of ion channel activity.[4] Specifically,
it inhibits N-type and P/Q-type calcium channels and activates G-protein-coupled inwardly
rectifying potassium (GIRK) channels.[5]
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G-Protein Dependent Signaling Pathway of MMB-FUBICA at the CB1 Receptor.
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B-Arrestin Dependent Signaling

Following agonist binding and G-protein activation, the CB1 receptor is phosphorylated by G-
protein-coupled receptor kinases (GRKSs). This phosphorylation promotes the binding of [3-
arrestins. 3-arrestin binding blocks further G-protein coupling, leading to receptor
desensitization and internalization. Additionally, B-arrestins can act as scaffolds for other
signaling proteins, such as mitogen-activated protein kinases (MAPKS), initiating a separate
wave of cellular signaling that can influence gene expression and other long-term cellular

processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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